molecular formula C19H32N2O4S B14065248 N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide CAS No. 100146-31-4

N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide

Cat. No.: B14065248
CAS No.: 100146-31-4
M. Wt: 384.5 g/mol
InChI Key: UQJXAFOJIZWOTH-UHFFFAOYSA-N
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Description

Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is an organic compound with a complex structure that includes a dodecanamide backbone and a phenyl group substituted with hydroxy and methylsulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hydroxy and methylsulfonylamino groups. This can be achieved through a series of reactions, including nitration, reduction, and sulfonation. The final step involves the coupling of this substituted phenyl ring with a dodecanamide moiety under specific reaction conditions, such as the use of coupling agents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of nitro groups would produce amines .

Scientific Research Applications

Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit specific enzymes. Its anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, N-[3-hydroxy-4-[(methylsulfonyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylsulfonylamino groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .

Properties

CAS No.

100146-31-4

Molecular Formula

C19H32N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-hydroxy-4-(methanesulfonamido)phenyl]dodecanamide

InChI

InChI=1S/C19H32N2O4S/c1-3-4-5-6-7-8-9-10-11-12-19(23)20-16-13-14-17(18(22)15-16)21-26(2,24)25/h13-15,21-22H,3-12H2,1-2H3,(H,20,23)

InChI Key

UQJXAFOJIZWOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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